![molecular formula C27H29N3O8 B280562 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280562.png)
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as compound 1, is a novel pyridine-based compound that has been synthesized and studied for its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, as well as to induce apoptosis in cancer cells. In addition, this compound 1 has been found to inhibit the production of pro-inflammatory cytokines and to reduce the activation of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
Compound 1 has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and scavenging of free radicals. In addition, it has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further therapeutic development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 is its relatively simple synthesis method, which allows for the production of high yields of pure this compound. In addition, its low toxicity and promising therapeutic potential make it a valuable this compound for further study. However, one limitation of this compound 1 is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential therapeutic applications. Other future directions may include the development of novel drug delivery systems to improve the bioavailability of this compound 1 in vivo, as well as the evaluation of its efficacy in animal models of cancer and inflammation.
Métodos De Síntesis
The synthesis of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-bromo-pyridine with 2-nitrophenylacetonitrile in the presence of potassium carbonate. The resulting product is then reacted with 4-(acetylamino)phenol and ethylene oxide to yield this compound 1. The synthesis method has been optimized to produce high yields of pure this compound 1.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anticancer, anti-inflammatory, and antioxidant properties. In vitro studies have shown that 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound 1 has been found to reduce inflammation in animal models of arthritis and to scavenge free radicals in vitro.
Propiedades
Fórmula molecular |
C27H29N3O8 |
|---|---|
Peso molecular |
523.5 g/mol |
Nombre IUPAC |
5-O-[2-(4-acetamidophenoxy)ethyl] 3-O-ethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29N3O8/c1-5-36-26(32)23-16(2)28-17(3)24(25(23)21-8-6-7-9-22(21)30(34)35)27(33)38-15-14-37-20-12-10-19(11-13-20)29-18(4)31/h6-13,25,28H,5,14-15H2,1-4H3,(H,29,31) |
Clave InChI |
YZQBQEHPYCWTAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC3=CC=C(C=C3)NC(=O)C)C)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC3=CC=C(C=C3)NC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


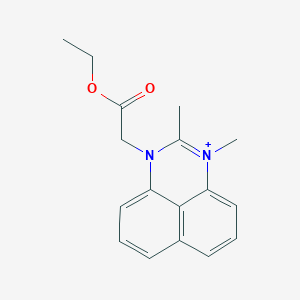
![2-Phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B280480.png)
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
![12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)
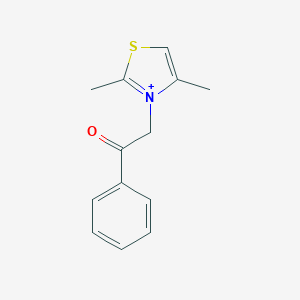
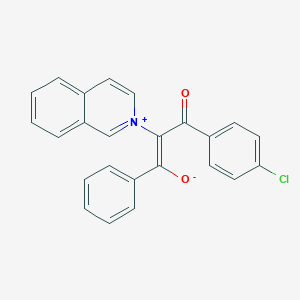
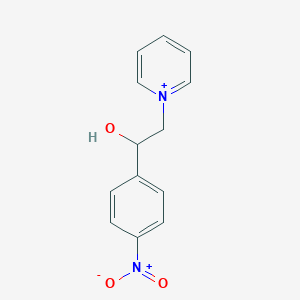
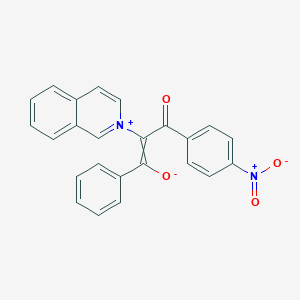
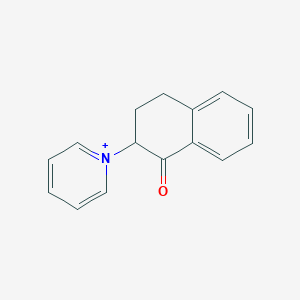
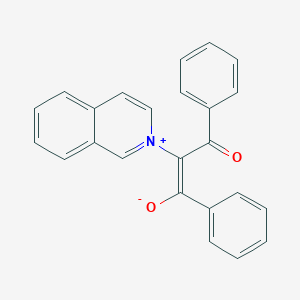
![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
![2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)
